3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
Description
3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline-2,4-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
3-[1-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-25-18(13-17(24-25)19-7-4-12-31-19)21(29)26-10-8-14(9-11-26)27-20(28)15-5-2-3-6-16(15)23-22(27)30/h2-7,12-14H,8-11H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWHFLRJZGIKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This involves the reaction of a thiophene derivative with hydrazine and a suitable carbonyl compound under acidic or basic conditions.
Attachment of the piperidine ring: The pyrazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Formation of the quinazoline-2,4-dione core: This step involves the cyclization of the intermediate with appropriate reagents such as phosgene or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the pyrazole ring may yield hydropyrazoles.
Scientific Research Applications
3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: The compound is used in studies to understand its mechanism of action and interaction with biological targets.
Chemical Biology: It serves as a tool compound to probe biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core structure, such as gefitinib and erlotinib, which are used as anticancer agents.
Pyrazole Derivatives: Compounds with a pyrazole ring, such as celecoxib, which is used as an anti-inflammatory drug.
Thiophene Derivatives: Compounds with a thiophene ring, such as pioglitazone, which is used as an antidiabetic drug.
Uniqueness
3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unique due to its combination of structural features from quinazoline, pyrazole, and thiophene derivatives. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
